

Spectroscopic comparison of hexamethylenediamine phosphate with its starting materials

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Compound of Interest

Compound Name: Hexamethylenediamine phosphate

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Spectroscopic Showdown: Hexamethylenediamine Phosphate vs. Its Precursors

A detailed spectroscopic comparison of **hexamethylenediamine phosphate** with its starting materials, hexamethylenediamine and phosphoric acid, reveals key transformations in chemical structure and bonding. This guide provides an objective analysis supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the spectroscopic signatures of these compounds.

The formation of **hexamethylenediamine phosphate** from hexamethylenediamine and phosphoric acid results in significant and predictable changes in their respective spectroscopic profiles. The acid-base reaction, in which the acidic protons of phosphoric acid are transferred to the basic nitrogen atoms of hexamethylenediamine, leads to the formation of a diammonium phosphate salt. This transformation is readily observable through various spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic features of hexamethylenediamine, phosphoric acid, and the expected characteristics of their resulting salt, **hexamethylenediamine phosphate**.

Table 1: Comparative FTIR and Raman Data (cm⁻¹)

Functional Group/Vibration	Hexamethylenedia mine	Phosphoric Acid	Hexamethylenedia mine Phosphate (Expected)
N-H Stretch (Amine)	3350-3250 (broad)	-	Disappearance of free amine bands
N-H ⁺ Stretch (Ammonium)	-	-	Broad, strong bands in the 3200-2800 region
C-H Stretch	2940-2850	-	2940-2850
N-H Bend (Amine)	1650-1580	-	Disappearance of free amine bending
N-H ⁺ Bend (Ammonium)	-	-	1625-1560 and 1550-1500
P=O Stretch	-	~1250	Shifted due to salt formation
P-O Stretch	-	1000-900	Prominent bands in the 1100-900 region
O-H Stretch (Acid)	-	3000-2500 (very broad)	Disappearance of broad O-H acid band

Table 2: Comparative ¹H NMR Data (ppm)

Proton Environment	Hexamethylenediamine	Hexamethylenediamine Phosphate (Expected)
-CH ₂ -N	~2.7	Shifted downfield to ~3.0-3.2
-CH ₂ -CH ₂ -N	~1.5	Slight downfield shift
-CH ₂ -CH ₂ -CH ₂ -	~1.3	Minor shift
-NH ₂	Variable (broad singlet)	Disappears, replaced by broad N-H ⁺ signal

Table 3: Comparative ¹³C NMR Data (ppm)

Carbon Environment	Hexamethylenediamine	Hexamethylenediamine Phosphate (Expected)
-CH ₂ -N	~42	Shifted downfield
-CH ₂ -CH ₂ -N	~33	Minor downfield shift
-CH ₂ -CH ₂ -CH ₂ -	~27	Minor shift

Table 4: Comparative ³¹P NMR Data (ppm)

Phosphorus Environment	Phosphoric Acid	Hexamethylenediamine Phosphate (Expected)
O=P(OH) ₃	~0 (referenced to 85% H ₃ PO ₄)	Shifted, characteristic of a phosphate anion

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the solid sample (hexamethylenediamine, phosphoric acid, or **hexamethylenediamine phosphate**) is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

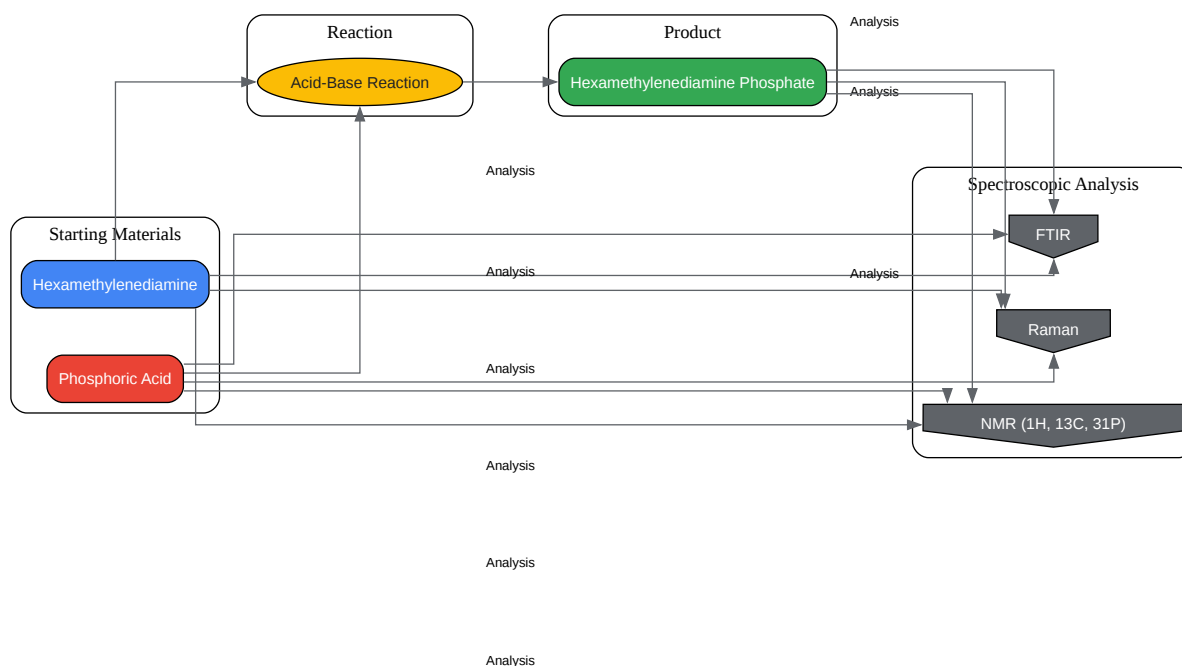
Raman Spectroscopy

A small amount of the solid sample is placed on a microscope slide. The slide is positioned under the objective of a Raman microscope. The sample is irradiated with a monochromatic laser (e.g., 532 nm or 785 nm), and the scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded over a Raman shift range of 4000-200 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

For ^1H and ^{13}C NMR, a small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D_2O for the salt and starting materials). A drop of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is transferred to an NMR tube. For ^{31}P NMR, a similar procedure is followed, often with an external reference of 85% H_3PO_4 . The NMR tube is placed in the spectrometer, and the respective spectra are acquired.

Mandatory Visualization

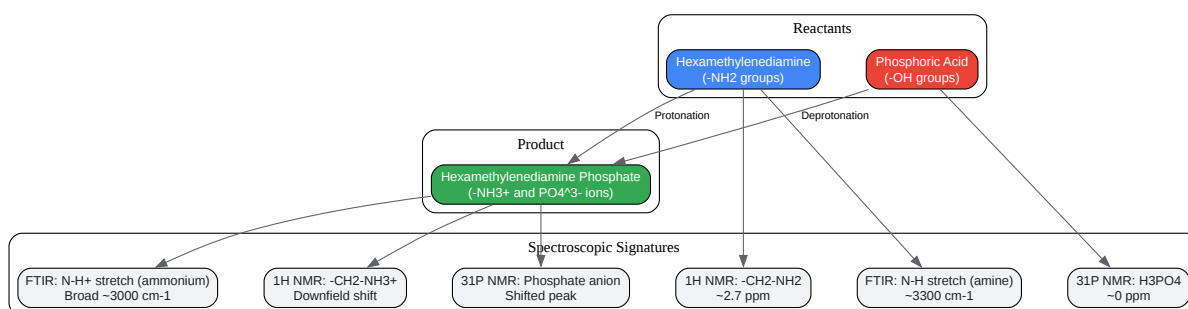


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Caption: Workflow for the spectroscopic comparison.

The formation of the ammonium phosphate salt from the reaction of a primary amine with phosphoric acid leads to characteristic changes in the infrared spectrum. The sharp N-H stretching bands of the primary amine are replaced by a very broad and strong N-H stretching absorption of the newly formed ammonium cation.^[1] Additionally, amine salts with polyatomic

anions, such as phosphate, will exhibit peaks in the mid-IR region corresponding to the vibrations of the anion.[1]



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Caption: Key spectroscopic transformations upon salt formation.

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References

- 1. spectroscopyonline.com [spectroscopyonline.com]
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